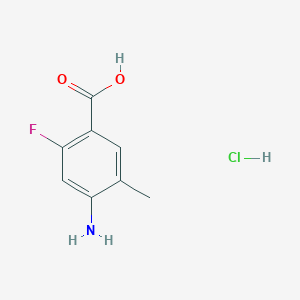

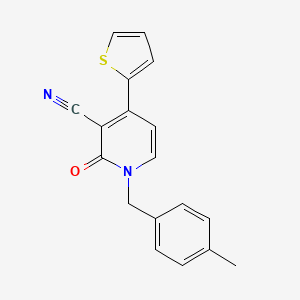

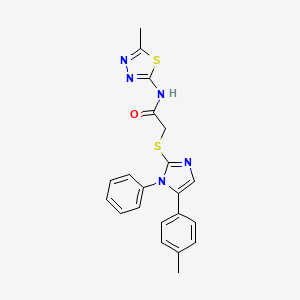

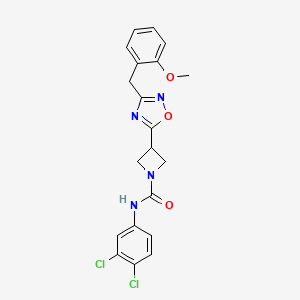

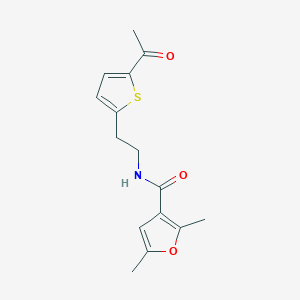

![molecular formula C15H19N3O3S B2519355 N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903338-08-9](/img/structure/B2519355.png)

N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains a thiazolopyrimidine core, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . This type of compound is known to exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolopyrimidines are generally synthesized through multicomponent reactions . These reactions often involve condensation of a carbonyl compound, a thiazole amine, and an aromatic aldehyde .Molecular Structure Analysis

The molecular formula of this compound is C13H15N3O3S, and its molecular weight is 293.34. It contains a thiazolopyrimidine core, a cycloheptyl group attached to the nitrogen atom, and a carboxamide group attached to the 6-position of the thiazolopyrimidine ring.Scientific Research Applications

- Thiazolo[3,2-a]pyrimidine derivatives, including 2-substituted ones, have demonstrated high antitumor activity . These compounds could serve as potential scaffolds for designing new anticancer drugs. Researchers explore their efficacy in inhibiting tumor growth and metastasis.

- The same derivatives have also shown antibacterial activity . Investigating their mechanism of action and specificity against bacterial strains could lead to novel antibiotics or antimicrobial agents.

- Thiazolo[3,2-a]pyrimidine derivatives exhibit anti-inflammatory properties . Understanding their interactions with inflammatory pathways and immune responses may contribute to the development of anti-inflammatory drugs.

- The thiazolo[3,2-a]pyrimidine moiety can be modified to create new binding sites for drug-receptor interactions . Researchers can explore these modifications to optimize ligand-receptor binding, potentially leading to more effective therapeutic agents.

- The thiazolo[3,2-a]pyrimidine ring system shares structural similarities with purine. Leveraging this similarity, scientists can design molecules that effectively bind to biological targets . Such compounds may find applications in personalized medicine.

- Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) . This functional group is highly reactive toward electrophilic reagents. Researchers can explore its chemical reactivity for further functionalization and applications.

Antitumor Activity

Antibacterial Properties

Anti-Inflammatory Effects

Drug Design and Optimization

Structural Similarity to Purine

Functionalization of Active Methylene Group

Future Directions

properties

IUPAC Name |

N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-9-8-22-15-17-13(20)11(14(21)18(9)15)12(19)16-10-6-4-2-3-5-7-10/h8,10,20H,2-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHLAXMDHRVOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC3CCCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2519280.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)

![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)

![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)